2-((6-(2-(4-Methoxyphenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)-1-(piperidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({6-[2-(4-METHOXYPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]PYRIDAZIN-3-YL}SULFANYL)-1-(PIPERIDIN-1-YL)ETHAN-1-ONE is a complex organic compound featuring a thiazole ring, a pyridazine ring, and a piperidine ring
Preparation Methods
The synthesis of 2-({6-[2-(4-METHOXYPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]PYRIDAZIN-3-YL}SULFANYL)-1-(PIPERIDIN-1-YL)ETHAN-1-ONE typically involves multi-step organic reactions The synthetic route often starts with the preparation of the thiazole and pyridazine intermediates, followed by their coupling through a sulfanyl linkageReaction conditions may include the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the thiazole and pyridazine rings. Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and controlled temperatures.
Scientific Research Applications
2-({6-[2-(4-METHOXYPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]PYRIDAZIN-3-YL}SULFANYL)-1-(PIPERIDIN-1-YL)ETHAN-1-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole and pyridazine rings play a crucial role in binding to these targets, while the piperidine moiety may enhance the compound’s stability and bioavailability. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar compounds include those with thiazole, pyridazine, and piperidine rings but with different substituents. Examples include:
- 2-(4-METHOXYPHENYL)-4-METHYL-1,3-THIAZOL-5-YL derivatives
- Pyridazine-based compounds with various functional groups
- Piperidine-containing molecules with different side chains The uniqueness of 2-({6-[2-(4-METHOXYPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]PYRIDAZIN-3-YL}SULFANYL)-1-(PIPERIDIN-1-YL)ETHAN-1-ONE lies in its specific combination of these rings and the resulting properties .
Properties
Molecular Formula |
C22H24N4O2S2 |
---|---|
Molecular Weight |
440.6 g/mol |
IUPAC Name |
2-[6-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl]sulfanyl-1-piperidin-1-ylethanone |
InChI |
InChI=1S/C22H24N4O2S2/c1-15-21(30-22(23-15)16-6-8-17(28-2)9-7-16)18-10-11-19(25-24-18)29-14-20(27)26-12-4-3-5-13-26/h6-11H,3-5,12-14H2,1-2H3 |
InChI Key |
QTHVTJPVVIQTNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)OC)C3=NN=C(C=C3)SCC(=O)N4CCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.